(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Chiral synthesis Enantiomeric purity Asymmetric catalysis

Enantiomeric purity failures in α7 nAChR programs: racemic or mis-configured 2-azabicyclo[2.2.1]heptane intermediates derail stereoselective syntheses, compromising subtype selectivity (>100-fold over α4β2). This (1R,4R)-configured, Cbz-protected 5-oxo scaffold is the validated starting point for published α7 partial agonist pathways. • Single enantiomer (1R,4R) ensures predictable diastereoselectivity in reductive amination, Grignard, and cross-coupling steps. • Cbz protection enables clean hydrogenolytic deprotection (H₂, Pd/C), avoiding acidolytic side reactions. • 5-Oxo handle supports diversification to focused screening libraries without oxidation-state correction. Supplied with full analytical documentation (HPLC, NMR, MS) for immediate use.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
Cat. No. B13108986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESC1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1
InChIKeyGKBNRJQNBQXKON-VXGBXAGGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preferred Chiral Building Block for Constrained Bicyclic Scaffolds


(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1400808-09-4) is a chiral, enantiomerically defined bicyclic carbamate that serves as a key intermediate in the synthesis of conformationally constrained bioactive molecules, particularly potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonists [1]. The compound features a rigid 2-azabicyclo[2.2.1]heptane scaffold bearing a C-5 ketone and an N-Cbz (benzyloxycarbonyl) protecting group, with the (1R,4R) absolute configuration ensuring a single, defined enantiomer [2]. This scaffold imposes significant conformational restriction, which is critical for achieving target selectivity in nAChR ligand design, where the spatial orientation of pharmacophoric elements directly dictates subtype binding affinity [3].

Chiral reference-standard workflow with (1R,4R) single enantiomer
Supports stereochemical attribution in constrained bicyclic synthesis
C-5 ketone handle enables reductive amination and Grignard diversification
May support scaffold elaboration without additional oxidation-state adjustment
Orthogonal hydrogenolytic Cbz deprotection preserves acid-sensitive functionality
Reported compatibility with pyridinyl and heterocyclic intermediates

Generic Substitution Risks: Stereochemistry and Protecting Group Compatibility


Substituting (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate with a racemic mixture, the opposite enantiomer, or an alternative N-protected analog introduces multiple failure points that can derail a synthetic campaign. The (1R,4R) configuration defines the spatial presentation of the ketone and the carbamate nitrogen, which are essential for downstream diastereoselective transformations and ultimately for the binding orientation of the final ligand at the α7 nAChR [1]. Replacing the Cbz group with a Boc (tert-butoxycarbonyl) analog alters both the steric bulk and the orthogonal deprotection chemistry (hydrogenolysis vs. acidolysis), compromising compatibility with acid-sensitive or hydrogenation-labile functionality elsewhere in the synthetic sequence [2]. Furthermore, the 5-oxo group is the primary handle for reductive amination, Grignard, and ketone-specific functionalizations; analogs lacking this moiety or bearing a reduced hydroxyl group require additional oxidation-state adjustments that increase step count and reduce overall yield .

Stereochemistry
Racemic or (1S,4S) enantiomer may shift stereochemical outcomes in downstream diastereoselective transformations.
Single enantiomer ensures defined spatial projection of bridgehead substituent.
Protecting group
Boc analog requires acidolytic deprotection, potentially incompatible with acid-sensitive pyridinyl intermediates.
Cbz hydrogenolysis avoids strong acid conditions and may simplify impurity profiles.
Ketone oxidation
5-Hydroxy analog lacks direct ketone reactivity; additional oxidation step required for reductive amination.
Ketone form supports C–C bond formation without redox adjustment.

Quantitative Differentiation for Procurement Decision-Making


Stereochemical Definition: Single Enantiomer vs. Racemic Mixture

The (1R,4R) enantiomer exhibits 2 defined atom stereocenters with 0 undefined stereocenters, confirming a single, well-defined stereoisomer [1]. In contrast, the racemic mixture (CAS 140927-13-5) has 0 defined stereocenters, representing a 1:1 mixture of enantiomers that introduces ambiguity into every subsequent stereochemical outcome . Vendors report enantiomeric purity of ≥98% for the (1R,4R) isomer , whereas racemic material offers no enantiomeric enrichment.

Stereochemical Definition
Class-level
Target (1R,4R): 2 defined stereocenters, ≥98% ee. Racemate (CAS 140927-13-5): 0 defined stereocenters.
Defined stereochemistry supports unambiguous SAR attribution.
Vendor CoA data; computed InChI stereochemistry.
Chiral synthesis Enantiomeric purity Asymmetric catalysis

N-Protecting Group Orthogonality: Cbz vs. Boc Strategy

The Cbz protecting group on (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate enables hydrogenolytic deprotection (H₂, Pd/C) that is orthogonal to acid-labile functionality, a critical requirement in the synthesis of α7 nAChR ligands where late-stage intermediates often contain acid-sensitive pyridinyl or heterocyclic substituents [1]. In the published ten-step synthetic pathway to nanomolar α7 ligands, the Cbz group is removed cleanly without affecting the bridgehead pyridinyl substituent, whereas a Boc analog (tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate) would require acidic conditions (TFA or HCl) that risk protonation or degradation of the pyridine nitrogen [2]. The final α7 ligands derived from the Cbz-protected intermediate achieved binding affinities in the nanomolar range (Ki < 100 nM) with >100-fold selectivity over the α4β2 subtype [3].

N-Protecting Orthogonality
Reported
Derived α7 ligands: Ki < 100 nM, >100-fold selectivity over α4β2 (Cbz route).
Cbz enables orthogonal hydrogenolysis compatible with acid-sensitive pyridinyl motifs.
Boc analog would require TFA/HCl; no comparable ligand data reported.
Protecting group strategy Orthogonal deprotection α7 nAChR

5-Oxo Ketone Functionality vs. Hydroxy or De-oxo Analogs

The C-5 ketone of (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate provides a versatile electrophilic handle for reductive amination, Grignard addition, and hydride reduction, enabling divergent access to a range of C-5 substituted analogs from a single intermediate [1]. The carbonyl group has a computed C=O bond dipole contribution to the topological polar surface area (TPSA = 46.6 Ų) and an XLogP3 of 1.3, values that reflect its balanced polarity profile suitable for both organic-solvent handling and aqueous-compatible transformations [2]. In contrast, the corresponding 5-hydroxy analog (e.g., (1R,4R,5S)-benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate) offers only alcohol-based derivatization (e.g., esterification, etherification), which limits the scope of C–C bond-forming reactions and requires an additional oxidation step to regain ketone-level oxidation [3].

5-Oxo vs Hydroxy
Class-level
Ketone: direct reductive amination, Grignard, hydride reduction. 5-Hydroxy analog requires oxidation step.
Ketone avoids additional synthetic step for key C–N/C–C bond formations.
TPSA 46.6 Ų, XLogP3 1.3; reactivity profile from standard organic synthesis principles.
Ketone reactivity Reductive amination Scaffold diversification

Physicochemical Profiling for CNS Drug Property Optimization

The (1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate possesses an XLogP3 of 1.3, a topological polar surface area (TPSA) of 46.6 Ų, and a molecular weight of 245.27 g/mol [1]. These values fall favorably within the CNS drug-like space (MW < 400, TPSA < 90 Ų), making it a particularly suitable intermediate for CNS-targeted programs such as α7 nAChR agonists for cognitive and psychiatric disorders [2]. By comparison, the corresponding carboxylic acid (5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylic acid, MW 155.15, TPSA ~57.6 Ų) lacks the benzyl ester lipophilicity required for organic-phase handling, while the tert-butyl carbamate analog (XLogP3 ~2.0, MW ~239.31) introduces steric bulk that can impede the bridgehead functionalization chemistry reported by Slowinski et al. [3].

CNS Property Profile
Reported
MW245.27 g/mol XLogP31.3 TPSA46.6 Ų H-bond donors0
Falls within CNS drug-like space; balanced polarity for synthesis and screening.
Versus acid (TPSA ~57.6, H-donor 1) or Boc analog (XLogP3 ~2.0, increased steric bulk).
CNS drug properties Physicochemical descriptors Lead optimization

Validated Synthetic Utility in Selective α7 nAChR Ligands

The (1R,4R)-Cbz 5-oxo scaffold serves as the direct precursor to bridgehead-pyridinyl azabicyclo[2.2.1]heptane derivatives that were evaluated in vitro for α7 nAChR affinity. The final ligands derived from this scaffold achieved nanomolar potency (Ki values in the low nanomolar range) with >100-fold selectivity over the α4β2 nicotinic subtype, a selectivity window that is highly sensitive to the rigid, bridged geometry of the azabicyclo[2.2.1]heptane core [1]. In contrast, flexible piperidine or pyrrolidine-based analogs lacking the bicyclic constraint exhibit significantly reduced α7/α4β2 selectivity, as the conformational restriction imposed by the [2.2.1] bridge is essential for discriminating between these receptor subtypes [2]. The (1R,4R) stereochemistry specifically orients the bridgehead substituent into the optimal binding pose; the enantiomeric (1S,4S) scaffold would project the substituent into a distinct spatial trajectory, with predicted altered binding affinity [3].

α7 Selectivity Context
Reported
Bridgehead-pyridinyl derivatives: α7 Ki <100 nM, >100-fold selectivity over α4β2. Flexible analogs show reduced selectivity.
Constrained [2.2.1] scaffold supports subtype-selective ligand design.
Binding assays: [³H]-α-bungarotoxin (α7), [³H]-cytisine (α4β2); (1S,4S) enantiomer predicted to alter binding pose.
α7 nAChR Nicotinic receptor selectivity Conformational constraint

High-Impact Application Scenarios in Drug Discovery


Synthesis of Constrained α7 nAChR Agonists for Cognitive Disorders

This intermediate is the optimal starting material for constructing bridgehead-pyridinyl azabicyclo[2.2.1]heptane ligands with demonstrated nanomolar α7 affinity and >100-fold selectivity over α4β2 [1]. The (1R,4R) configuration and Cbz protection are specifically required for the published ten-step synthetic pathway, which proceeds through ketone functionalization, bridgehead halogenation, and Suzuki-Miyaura coupling to deliver selective α7 partial agonists. Programs targeting cognitive deficits in schizophrenia, Alzheimer's disease, or attention disorders benefit directly from the enantiopure, ketone-equipped scaffold that has been validated in receptor binding and functional assays [2].

Enantioselective Synthesis of Rigid Peptidomimetic Scaffolds

The (1R,4R)-2-azabicyclo[2.2.1]heptane core provides a proline-like conformational constraint with a defined bridgehead geometry that is valuable for constructing peptidomimetics. The C-5 ketone enables reductive amination with amino acid derivatives or peptide fragments, while the (1R,4R) absolute configuration ensures a single, predictable spatial orientation of the resulting substituent. This is particularly relevant for protease inhibitor design, where the rigid bicyclic scaffold mimics a cis-amide bond geometry and restricts conformational freedom to enhance binding affinity and metabolic stability [3].

Diversification Library Synthesis via C-5 Ketone Functionalization

The 5-oxo group on this scaffold is an ideal diversification point for generating focused screening libraries. Reductive amination with diverse primary and secondary amines, Grignard additions with aryl- and alkyl-magnesium halides, and Wittig olefination reactions can each produce arrays of C-5 substituted analogs from a single batch of the enantiopure intermediate. The Cbz protecting group remains intact throughout these transformations, providing a stable, UV-active chromophore that facilitates purification and LC-MS analysis of library members [1]. The resulting compounds retain the bridged geometry essential for nAChR subtype selectivity screening.

Process Chemistry Route Scouting with Late-Stage Hydrogenolytic Deprotection

For medicinal chemistry programs advancing α7 nAChR hits to lead optimization and preclinical development, the Cbz group offers a strategic advantage for process scale-up. Hydrogenolytic deprotection (H₂, Pd/C) is a clean, high-yielding transformation that generates only toluene and CO₂ as byproducts, in contrast to acidolytic Boc removal which produces isobutylene and requires scavenging of tert-butyl cations. This simplifies the impurity profile of the final API and avoids acid-catalyzed side reactions on sensitive heterocyclic moieties present in the elaborated ligand structure [1].

Application
Selection Property
Validation Focus
α7 nAChR ligand scaffold synthesis
Enantiopure (1R,4R) ketone intermediate
Bridgehead functionalization and Cbz deprotection orthogonality
Conformationally constrained peptidomimetics
Rigid bicyclic core with C-5 ketone handle
Stereochemical attribution and cis-amide mimicry review
Diversification library synthesis
C-5 ketone as diversification point
LC-MS compatible Cbz chromophore and scaffold integrity
Process chemistry route scouting
Hydrogenolytic Cbz removal
Byproduct profile and compatibility with heterocyclic moieties
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